Cas no 691900-59-1 (6-Methoxy-1H-indazole-3-carbonitrile)
6-Methoxy-1H-indazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-Methoxy-1H-indazole-3-carbonitrile
- 1H-Indazole-3-carbonitrile,6-methoxy
- 3-Cyano-6-methoxy-1H-indazole
- SCHEMBL4013912
- AB26300
- 1H-Indazole-3-carbonitrile, 6-methoxy-
- AKOS006294361
- CS-0131003
- AM20041018
- FT-0654057
- 3-Cyano-6-methoxy 1H-indazole
- MFCD06659784
- A836380
- AS-41108
- 691900-59-1
- DTXSID70650576
- DB-074137
-
- MDL: MFCD06659784
- Inchi: 1S/C9H7N3O/c1-13-6-2-3-7-8(4-6)11-12-9(7)5-10/h2-4H,1H3,(H,11,12)
- InChI Key: QAJXYNLOGLGDCG-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2C(C#N)=NNC=2C=1
Computed Properties
- Exact Mass: 173.05900
- Monoisotopic Mass: 173.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.7A^2
- XLogP3: 1.6
Experimental Properties
- PSA: 61.70000
- LogP: 1.44318
6-Methoxy-1H-indazole-3-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxy-1H-indazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0289-1g |
6-Methoxy-1H-indazole-3-carbonitrile |
691900-59-1 | 98% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0289-5g |
6-Methoxy-1H-indazole-3-carbonitrile |
691900-59-1 | 98% | 5g |
20268.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0289-500mg |
6-Methoxy-1H-indazole-3-carbonitrile |
691900-59-1 | 98% | 500mg |
2959.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0289-250mg |
6-Methoxy-1H-indazole-3-carbonitrile |
691900-59-1 | 98% | 250mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0289-100mg |
6-Methoxy-1H-indazole-3-carbonitrile |
691900-59-1 | 98% | 100mg |
1382.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0289-50mg |
6-Methoxy-1H-indazole-3-carbonitrile |
691900-59-1 | 98% | 50mg |
1110.94CNY | 2021-05-08 | |
| TRC | M916028-50mg |
6-Methoxy-1H-indazole-3-carbonitrile |
691900-59-1 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M916028-100mg |
6-Methoxy-1H-indazole-3-carbonitrile |
691900-59-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M916028-500mg |
6-Methoxy-1H-indazole-3-carbonitrile |
691900-59-1 | 500mg |
$ 365.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02425-1g |
6-Methoxy-1H-indazole-3-carbonitrile |
691900-59-1 | 98% | 1g |
¥428.0 | 2024-07-18 |
6-Methoxy-1H-indazole-3-carbonitrile Suppliers
6-Methoxy-1H-indazole-3-carbonitrile Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 6-Methoxy-1H-indazole-3-carbonitrile
Introduction to 6-Methoxy-1H-indazole-3-carbonitrile (CAS No. 691900-59-1)
6-Methoxy-1H-indazole-3-carbonitrile, with the chemical formula C₈H₅N₃O, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole family, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of a methoxy group at the 6-position and a nitrile group at the 3-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and molecular design.
The CAS No. 691900-59-1 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other structurally similar molecules. As a key intermediate in organic synthesis, 6-Methoxy-1H-indazole-3-carbonitrile serves as a building block for more complex derivatives, enabling researchers to explore novel pharmacophores and mechanisms of action. Its versatility has been leveraged in the development of potential treatments for various diseases, including neurological disorders, infectious diseases, and cancer.
In recent years, there has been a surge in research focused on indazole derivatives due to their promising biological activities. The 6-Methoxy-1H-indazole-3-carbonitrile scaffold has been investigated for its potential as an anti-inflammatory agent, an antimicrobial agent, and a kinase inhibitor. For instance, studies have demonstrated its ability to modulate certain enzyme pathways by acting as a competitive inhibitor or by engaging in allosteric interactions. These findings highlight the compound's significance as a lead molecule in drug development pipelines.
One of the most compelling aspects of 6-Methoxy-1H-indazole-3-carbonitrile is its structural flexibility, which allows for modifications at multiple positions without compromising its core pharmacological properties. Researchers have synthesized various analogs by introducing different substituents at the 1-, 2-, 4-, or 5-positions of the indazole ring. These modifications have led to compounds with enhanced potency, selectivity, and solubility profiles. Such derivatives are being evaluated in preclinical studies to assess their efficacy and safety profiles before moving into human trials.
The nitrile group at the 3-position of 6-Methoxy-1H-indazole-3-carbonitrile plays a crucial role in determining its reactivity and biological activity. Nitriles are known to participate in various chemical transformations, including hydrolysis to carboxylic acids or reduction to amides, which can be exploited in synthetic chemistry. Additionally, the electron-withdrawing nature of the nitrile group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets such as enzymes and receptors.
Recent advancements in computational chemistry have further accelerated the discovery process for indazole derivatives like 6-Methoxy-1H-indazole-3-carbonitrile. Molecular docking simulations and quantum mechanical calculations allow researchers to predict how these compounds interact with biological targets at an atomic level. This approach has been instrumental in identifying promising candidates for further experimental validation. By integrating computational methods with traditional synthetic approaches, scientists can optimize lead compounds more efficiently.
The pharmaceutical industry has shown particular interest in indazole derivatives due to their potential therapeutic applications. Several companies are currently conducting clinical trials with compounds derived from the 6-Methoxy-1H-indazole-3-carbonitrile scaffold. These trials aim to evaluate their efficacy in treating conditions such as chronic pain, neurodegenerative diseases, and autoimmune disorders. The results of these studies could pave the way for new treatment options that address unmet medical needs.
From a synthetic chemistry perspective, 6-Methoxy-1H-indazole-3-carbonitrile is an interesting molecule due to its accessibility via multiple synthetic routes. One common method involves the condensation of methyl acetoacetate with amidine hydrochloride under basic conditions, followed by cyclization and nitrile introduction. Alternative approaches include palladium-catalyzed cross-coupling reactions or microwave-assisted synthesis techniques that enhance reaction efficiency and yield.
The role of 6-Methoxy-1H-indazole-3-carbonitrile in medicinal chemistry extends beyond its use as an intermediate; it also serves as a model system for understanding structure-function relationships within indazole derivatives. By studying how different substituents affect its biological activity, researchers can gain insights into general principles that govern drug design. This knowledge is crucial for developing next-generation therapeutics with improved pharmacokinetic properties.
In conclusion,6-Methoxy-1H-indazole-3-carbonitrile (CAS No. 691900-59-1) is a versatile and promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an ideal candidate for generating novel derivatives with tailored biological activities. As scientific understanding continues to evolve through interdisciplinary collaboration between chemists,biologists,and pharmacologists,this molecule will undoubtedly remain at forefrontof medicinal innovation.
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